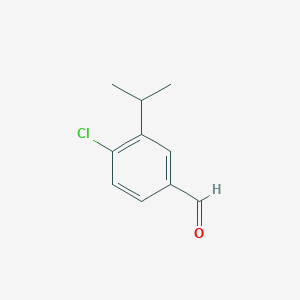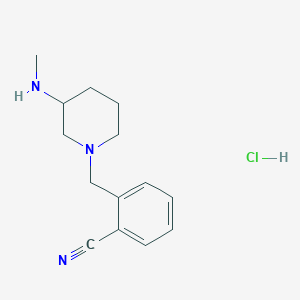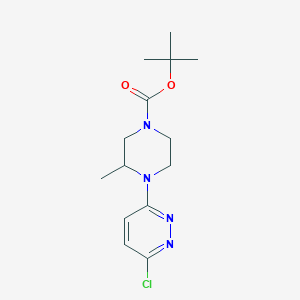
4-Chloro-3-isopropylbenzaldehyde
Overview
Description
4-Chloro-3-isopropylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol . It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the fourth position and an isopropyl group at the third position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-isopropylbenzaldehyde can be synthesized through several methods, including:
-
Friedel-Crafts Acylation: : This method involves the acylation of 4-chloro-3-isopropylbenzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
-
Oxidation of 4-Chloro-3-isopropyltoluene: : This method involves the oxidation of 4-chloro-3-isopropyltoluene using an oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction conditions include controlled temperature and pH to ensure selective oxidation to the aldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors provide better control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic medium, controlled temperature.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), solvent (e.g., ethanol or ether), low temperature.
Substitution: Nucleophiles (e.g., OH⁻, NH₂), solvent (e.g., water or alcohol), mild to moderate temperature.
Major Products Formed
Oxidation: 4-Chloro-3-isopropylbenzoic acid.
Reduction: 4-Chloro-3-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-isopropylbenzaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which are important intermediates in various biochemical reactions. Additionally, the chloro and isopropyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Isopropylbenzaldehyde: Lacks the chloro group, which affects its electronic properties and reactivity.
4-Chloro-3-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic effects.
Uniqueness
4-Chloro-3-isopropylbenzaldehyde is unique due to the presence of both chloro and isopropyl groups, which provide a balance of electronic and steric effects. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-5-8(6-12)3-4-10(9)11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDNJVODZCCOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Bromo-7-chloroimidazo[1,2-c]pyrimidine](/img/structure/B3096741.png)

![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)





